Cas no 1427385-79-2 (6-Bromo-7-fluoroimidazo[1,5-a]pyridine)
6-Bromo-7-fluoroimidazo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-7-fluoroimidazo[1,5-a]pyridine
-
- Inchi: 1S/C7H4BrFN2/c8-6-3-11-4-10-2-5(11)1-7(6)9/h1-4H
- InChI Key: ORZYJPXPYBQKGJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=CN=CN2C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- XLogP3: 2.6
- Topological Polar Surface Area: 17.3
6-Bromo-7-fluoroimidazo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188322-1g |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine |
1427385-79-2 | 95% | 1g |
1,591.92 USD | 2021-06-01 | |
| Alichem | A029188322-5g |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine |
1427385-79-2 | 95% | 5g |
$5,570.00 | 2022-04-02 | |
| Chemenu | CM270111-1g |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine |
1427385-79-2 | 95% | 1g |
$1246 | 2021-08-18 | |
| Chemenu | CM270111-250mg |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine |
1427385-79-2 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM270111-1g |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine |
1427385-79-2 | 95% | 1g |
$*** | 2023-03-31 |
6-Bromo-7-fluoroimidazo[1,5-a]pyridine Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 6-Bromo-7-fluoroimidazo[1,5-a]pyridine
6-Bromo-7-fluoroimidazo[1,5-a]pyridine: A Comprehensive Overview
The compound with CAS No. 1427385-79-2, commonly referred to as 6-Bromo-7-fluoroimidazo[1,5-a]pyridine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This heterocyclic compound belongs to the imidazo[1,5-a]pyridine family, which is known for its versatile reactivity and biological activity. The presence of bromine and fluorine substituents at the 6 and 7 positions, respectively, imparts distinct electronic and steric effects that influence its chemical behavior and biological interactions.
Recent studies have highlighted the importance of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine in drug discovery efforts. Researchers have explored its role as a potential lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate key cellular pathways, such as kinase activity and receptor binding, has been extensively investigated using advanced computational modeling and in vitro assays.
One of the most notable findings in recent research is the compound's potential as a kinase inhibitor. Kinases play a critical role in cell signaling and are often overactive in cancer cells, making them prime targets for anticancer therapies. Studies have demonstrated that 6-Bromo-7-fluoroimidazo[1,5-a]pyridine exhibits selective inhibition against certain kinases, suggesting its potential as a precursor for developing more potent and specific inhibitors.
In addition to its pharmacological applications, the synthesis of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine has been optimized through various methodologies. Traditional approaches involving multi-step reactions have been complemented by modern techniques such as microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
The structural uniqueness of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine also makes it an interesting candidate for materials science applications. Its aromaticity and heteroatom content suggest potential uses in organic electronics and optoelectronic devices. Researchers are currently exploring its properties as a component in organic light-emitting diodes (OLEDs) and solar cells.
Furthermore, the compound's stability under various conditions has been thoroughly examined. Studies indicate that 6-Bromo-7-fluoroimidazo[1,5-a]pyridine is relatively stable under physiological conditions, which is a crucial factor for its suitability as a drug candidate. However, its degradation pathways under extreme conditions remain an area of active research to ensure safety and efficacy.
In conclusion, 6-Bromo-7-fluoroimidazo[1,5-a]pyridine (CAS No. 1427385-79-2) stands out as a promising compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and biological studies, position it as a valuable tool in both academic research and industrial development.
1427385-79-2 (6-Bromo-7-fluoroimidazo[1,5-a]pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)